2-[(4-Butylphenyl)sulfamoyl]benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
98644-86-1 |
|---|---|
Molecular Formula |
C17H19NO4S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[(4-butylphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-2-3-6-13-9-11-14(12-10-13)18-23(21,22)16-8-5-4-7-15(16)17(19)20/h4-5,7-12,18H,2-3,6H2,1H3,(H,19,20) |
InChI Key |
HPZMAKZLEBTQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Modification of the Benzoic Acid Head Group:
The carboxylic acid can be converted into a variety of other functional groups. For instance, reaction with thionyl chloride or oxalyl chloride would form the corresponding acyl chloride, a versatile intermediate. google.com
The acyl chloride can be reacted with various amines or alcohols to produce a range of amides and esters, respectively.
The position of substituents on the benzoic acid ring can be altered, or additional electron-withdrawing or electron-donating groups can be introduced to modulate the electronic properties and binding interactions of the molecule. nih.gov
Modification of the Sulfamoyl Linker:
The hydrogen on the sulfonamide nitrogen can be substituted with alkyl or other functional groups, although this can impact the acidic nature of the proton, which is often important for biological activity.
Modification of the 4 Butylphenyl Tail Group:
Spectroscopic Characterization Techniques for Molecular Structure Confirmation in Research
Spectroscopic methods are indispensable for the initial confirmation of the molecular structure of newly synthesized compounds like this compound. These techniques provide detailed information about the electronic and vibrational properties of the molecule, as well as the connectivity and chemical environment of its constituent atoms.
High-Resolution NMR Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide unequivocal evidence for its constitution.
In the ¹H NMR spectrum, distinct signals corresponding to the protons of the butyl group, the two aromatic rings, and the acidic proton of the carboxylic acid would be expected. The butyl group would exhibit characteristic multiplets for its methyl, methylene (B1212753), and benzylic protons. The aromatic protons would appear as complex multiplets due to spin-spin coupling, with their chemical shifts influenced by the electron-withdrawing sulfamoyl and carboxylic acid groups. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Butyl -CH₃ | ~0.9 | Triplet |
| Butyl -CH₂- | ~1.3-1.6 | Multiplet |
| Butyl -CH₂-Ar | ~2.6 | Triplet |
| Aromatic Protons | ~7.2-8.2 | Multiplet |
| Carboxylic Acid -OH | >10 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Butyl -CH₃ | ~14 |
| Butyl -CH₂- | ~22-35 |
| Carbonyl C=O | ~165-175 |
Advanced Mass Spectrometry for Fragmentation Pathway Analysis
Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) coupled with high-resolution mass analyzers (e.g., Orbitrap or TOF), are crucial for determining the molecular weight and elemental composition of this compound. High-resolution MS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula.
Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways of the molecule. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be generated. The fragmentation pattern would provide valuable structural information, confirming the presence of the butylphenyl and sulfamoylbenzoic acid moieties. For instance, cleavage of the S-N bond would be a likely fragmentation pathway, leading to ions corresponding to the 4-butylaniline and 2-carboxybenzenesulfonyl fragments. The fragmentation of benzenesulfonamides is a well-studied process and provides a reliable framework for interpreting the mass spectrum of the target compound. nist.govucdavis.edunist.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov For this compound, the IR and Raman spectra would exhibit characteristic vibrational bands for the carboxylic acid, sulfonamide, and aromatic ring moieties.
The carboxylic acid group would be identified by a broad O-H stretching band in the region of 3300-2500 cm⁻¹ in the IR spectrum, and a strong C=O stretching vibration around 1700 cm⁻¹. The sulfonamide group would show characteristic N-H stretching vibrations around 3300-3200 cm⁻¹ and asymmetric and symmetric S=O stretching bands in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The aromatic rings would display C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The butyl group would be characterized by its C-H stretching and bending vibrations. The complementary nature of IR and Raman spectroscopy would allow for a comprehensive analysis of the vibrational modes of the molecule. mdpi.comresearchgate.netresearchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 |
| Sulfonamide | N-H stretch | ~3300-3200 |
| Sulfonamide | S=O asymmetric stretch | ~1350-1300 |
| Sulfonamide | S=O symmetric stretch | ~1170-1150 |
| Aromatic Rings | C-H stretch | >3000 |
| Aromatic Rings | C=C stretch | ~1600-1450 |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic techniques provide invaluable information about the molecular structure, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would not only confirm the connectivity of the atoms in this compound but also provide insights into its conformational preferences and intermolecular interactions.
Crystal Engineering and Polymorphism Studies
Crystal engineering principles can be applied to predict and control the packing of molecules in the crystalline state. For this compound, the presence of both hydrogen bond donors (carboxylic acid OH and sulfonamide NH) and acceptors (carbonyl and sulfonyl oxygens) suggests the formation of robust hydrogen-bonding networks.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in sulfonamides. nih.govresearchgate.netresearchgate.net Different polymorphs can exhibit distinct physicochemical properties. A systematic study of the crystallization conditions for this compound would be necessary to identify and characterize any potential polymorphs.
Co-crystallization with Biomacromolecules for Ligand-Target Interactions
To understand the mechanism of action of a drug candidate, it is crucial to determine its binding mode to its biological target. Co-crystallization of this compound with a target biomacromolecule, such as an enzyme or receptor, followed by X-ray diffraction analysis, would provide a detailed atomic-level picture of the ligand-target interactions. nih.govresearchgate.netacs.orgnih.gov
This information is invaluable for structure-based drug design, as it can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity and selectivity. The sulfonamide and carboxylic acid moieties are common pharmacophores known to engage in specific interactions with protein active sites. nih.govresearchgate.netacs.org
Conformational Analysis and Dynamic Studies
Solution-State Conformation through NMR Relaxation and Nuclear Overhauser Effect (NOE) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. Techniques such as NMR relaxation and the Nuclear Overhauser Effect (NOE) provide detailed insights into the spatial arrangement of atoms and the flexibility of molecular frameworks.
NMR Relaxation Studies
Spin-lattice (T1) and spin-spin (T2) relaxation times are sensitive to molecular motion. wikipedia.orgmriquestions.com The T1 relaxation time, in particular, is influenced by the rotational correlation time of the molecule and can provide information about the mobility of different parts of the molecular structure. ox.ac.ukradiopaedia.org For a molecule like this compound, one would expect different T1 values for different parts of the molecule, reflecting their respective motional freedom.
For instance, the protons of the butyl chain are expected to exhibit longer T1 values compared to the aromatic protons, indicating greater flexibility and faster local motion. The terminal methyl group of the butyl chain would likely have the longest T1 value due to its high degree of rotational freedom. Conversely, the protons on the more constrained phenyl rings would have shorter T1 values. Variations in T1 across the aromatic rings could also reveal anisotropic motion of the molecule.
Illustrative T1 Relaxation Data for a Structurally Similar N-Aryl Sulfonamide
While specific data for the target compound is unavailable, the following table provides typical ¹H T1 relaxation times for a related N-aryl sulfonamide derivative in solution, illustrating the expected trends.
| Proton Environment | Typical T1 (seconds) | Inferred Mobility |
| Aromatic Protons (ortho to SO₂) | 1.5 - 2.0 | Restricted |
| Aromatic Protons (meta/para to SO₂) | 2.0 - 2.5 | Moderately Restricted |
| Aromatic Protons (Butyl-substituted ring) | 2.2 - 2.8 | Moderately Restricted |
| Butyl Chain (CH₂) | 3.0 - 4.0 | Flexible |
| Butyl Chain (CH₃) | 4.5 - 5.5 | Highly Flexible |
| Note: These are representative values for illustrative purposes and are not experimental data for this compound. |
Nuclear Overhauser Effect (NOE) Studies
The Nuclear Overhauser Effect is the transfer of nuclear spin polarization between spatially close nuclei. mdpi.com The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it an extremely sensitive probe for determining internuclear distances up to approximately 5 Å. Two-dimensional NOE spectroscopy (NOESY) is commonly used to identify through-space correlations between protons. researchgate.net
For this compound, NOE studies would be instrumental in defining the relative orientation of the two phenyl rings and the conformation around the sulfonamide linkage. For example:
Conformation around the S-N bond: NOE correlations between the sulfonamide N-H proton and the ortho protons of the 4-butylphenyl ring would indicate a specific rotational isomer.
Relative orientation of the phenyl rings: NOE cross-peaks between protons on the benzoic acid ring and protons on the 4-butylphenyl ring would establish their spatial proximity and preferred dihedral angle. For many N-aryl sulfonamides, a twisted conformation is observed where the two aromatic rings are not coplanar. ox.ac.ukresearchgate.net
Conformation of the butyl group: NOEs between the methylene protons of the butyl group and the ortho protons of its attached phenyl ring can confirm the preferred orientation of the alkyl chain.
Hypothetical NOE Correlations for this compound
The following table illustrates potential NOE correlations that could be observed for this compound and their structural implications.
| Irradiated Proton(s) | Observed NOE at Proton(s) | Structural Implication |
| N-H (sulfonamide) | Protons ortho to N on butylphenyl ring | Defines conformation around the S-N bond |
| Protons ortho to SO₂ on benzoic acid ring | Protons ortho to N on butylphenyl ring | Indicates proximity of the two aromatic rings, suggesting a specific twisted conformation |
| Protons ortho to COOH on benzoic acid ring | N-H (sulfonamide) | Provides information on the orientation of the benzoic acid ring relative to the sulfonamide bridge |
| CH₂ (alpha to butylphenyl ring) | Protons ortho to butyl group | Confirms spatial arrangement of the butyl chain |
| Note: This table is illustrative and represents expected correlations based on the principles of NOE spectroscopy applied to the target molecule's structure. |
Computational and Theoretical Chemistry Studies on 2 4 Butylphenyl Sulfamoyl Benzoic Acid
Molecular Docking and Ligand Design Principles
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding and predicting the interaction between a ligand, such as 2-[(4-butylphenyl)sulfamoyl]benzoic acid, and its target protein.
For a novel or existing compound, identifying its molecular targets is a primary step. The sulfonamide group is a well-known pharmacophore present in a wide array of drugs, targeting enzymes like carbonic anhydrases, cyclooxygenases, and various proteases. mdpi.comontosight.ai Molecular docking studies on analogous compounds have revealed key binding interactions. For instance, the oxygen and nitrogen atoms of the sulfonamide group are often involved in crucial hydrogen bonding within the active site of the target protein. mdpi.com
In a hypothetical docking study of this compound, the benzoic acid moiety would likely form salt bridges or hydrogen bonds with basic residues like arginine or lysine (B10760008) in a receptor's active site. The central sulfamoyl linker provides a rigid scaffold and can also participate in hydrogen bonding. The 4-butylphenyl group would be expected to engage in hydrophobic interactions within a nonpolar pocket of the binding site, contributing significantly to the binding affinity.
Studies on N-arylbenzenesulfonamides have identified them as potential inhibitors of enzymes like ATP-citrate lyase, where the aryl group fits into a specific pocket of the enzyme. nih.gov Similarly, docking studies of N-arylsulfonyl-benzimidazoles against Trypanosoma cruzi identified 6-phospho-1-fructokinase as a potential target. nih.gov For this compound, potential targets could include enzymes where both anionic and hydrophobic recognition sites are present. For example, some lysophosphatidic acid (LPA) G protein-coupled receptors have been identified as targets for sulfamoyl benzoic acid analogues. nih.govnih.gov
| Compound Class | Putative Molecular Target | Key Binding Interactions | Reference |
|---|---|---|---|
| Sulfonamide derivatives | Penicillin-binding protein 2X (PBP-2X) | Hydrogen bonds with GLY 664, VAL 662, and ARG 426. | rjb.ro |
| Indole sulfonamides | Aromatase (CYP19A1) | Indole nucleus interacts with the heme group; sulfonamide linker facilitates hydrogen bonding; benzene (B151609) moiety engages with a hydrophobic pocket. | mdpi.com |
| N-arylsulfonyl-benzimidazoles | 6-phospho-1-fructokinase (Trypanosoma cruzi) | Interference with the parasite's glycolytic cycle. | nih.gov |
| 2-hydroxy-N-arylbenzenesulfonamides | ATP-citrate lyase (ACL) | Potent in vitro inhibition. | nih.gov |
| Sulfamoyl benzoic acid analogues | LPA2 receptor | Specific agonist activity. | nih.govnih.gov |
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For a lead compound like this compound, virtual screening can be employed to identify derivatives with improved potency, selectivity, or pharmacokinetic properties.
There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. A library of compounds is docked into the active site of the target, and the binding energies are calculated and ranked. This approach was used to screen 2,3-disubstituted-4(3H)-quinazolinones possessing a benzenesulfonamide (B165840) moiety against the COX-2 enzyme. nih.gov The goal is to find molecules that fit well in the binding pocket both sterically and electrostatically. nih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, a model of the pharmacophore is built based on the structures of known active compounds. This model is then used to search for molecules with similar features in a database.
For this compound, a derivative library could be generated by modifying the butyl chain, altering the substitution pattern on the phenyl ring, or replacing the benzoic acid with other acidic bioisosteres. This library could then be screened virtually against a panel of putative targets. Commercial libraries from providers like Enamine and MolPort, which contain millions to billions of compounds, can be prepared for virtual screening campaigns. schrodinger.com The success of virtual screening is often measured by the "hit rate," which is the number of active compounds identified divided by the number of compounds tested. nih.gov
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling
QSAR and QSPR are computational modeling methods that aim to find a mathematical relationship between the chemical structure and the biological activity or physicochemical properties of a set of compounds, respectively. drugdesign.org
QSAR models are developed by correlating the biological activity of a series of compounds with their calculated molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
For a series of derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target. For example, a study on benzoxazole (B165842) benzenesulfonamide derivatives developed a 3D-QSAR model to predict their antidiabetic activity, which showed good statistical predictive ability. chemijournal.com Another QSAR study on antimicrobial benzenesulfonamide derivatives revealed correlations between various physicochemical parameters and their activity. niscpr.res.in The quality of a QSAR model is assessed using statistical parameters such as the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q²), which measures the predictive power of the model. jbclinpharm.org
| Descriptor Type | Specific Descriptor | Relevance to Biological Activity | Reference |
|---|---|---|---|
| Hydrophobic | logP | Governs the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. | drugdesign.org |
| Electronic | Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions, hydrogen bonding capacity, and reactivity. | niscpr.res.in |
| Steric | Molar refractivity (MR), Sterimol parameters | Describes the size and shape of the molecule, which is crucial for fitting into the binding site. | drugdesign.org |
| Topological | Wiener index, Kier & Hall connectivity indices | Reflects the branching and complexity of the molecular structure. | researchgate.net |
The biological activity of a compound is intimately linked to its physicochemical properties. QSPR models can be developed to predict properties such as solubility, stability, and membrane permeability. For this compound, key physicochemical parameters influencing its biological interactions would include:
Lipophilicity (logP): The butylphenyl group contributes significantly to the lipophilicity of the molecule. This property is crucial for membrane permeation and interaction with hydrophobic binding pockets.
Acidity (pKa): The benzoic acid moiety is acidic, and its ionization state at physiological pH will determine its ability to form ionic interactions with the target protein.
Hydrogen Bonding Capacity: The sulfamoyl and carboxyl groups are potential hydrogen bond donors and acceptors, which are critical for specific interactions with the target.
By systematically varying these parameters in a series of analogues and analyzing the resulting changes in biological activity, a comprehensive understanding of the structure-activity relationship can be established. This knowledge is then used to guide the design of new derivatives with enhanced therapeutic potential. Studies on antimicrobial sulfonamides have utilized QSAR to characterize compounds based on their structural, geometric, and electronic properties. researchgate.net
Molecular and Cellular Pharmacological Investigations of 2 4 Butylphenyl Sulfamoyl Benzoic Acid Preclinical Research Focus
Biochemical Mechanism of Action Elucidation
The biochemical mechanisms of action for sulfamoylbenzoic acid derivatives are diverse, with different analogs exhibiting inhibitory or agonistic activities toward various enzymes and receptors.
Enzyme Inhibition Kinetics and Reversibility Studies
Derivatives of sulfamoylbenzoic acid have been identified as inhibitors of several key enzymes, including cytosolic phospholipase A2α (cPLA2α) and endoplasmic reticulum aminopeptidases (ERAP1 and ERAP2).
N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been investigated as inhibitors of cPLA2α, an enzyme crucial for the arachidonic acid cascade and inflammatory processes. nih.govbohrium.com Structural modifications of a hit compound identified through virtual screening led to derivatives with submicromolar IC50 values against cPLA2α. researchgate.net For instance, certain sulfamoyl benzoic acid derivatives demonstrated significant inhibitory potency, with IC50 values as low as 0.25 µM. researchgate.net
In another study, a phenylsulfamoyl benzoic acid derivative, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid, was identified as a novel inhibitor of ERAP2. nih.govresearchgate.net This compound was found to inhibit ERAP2 through an uncompetitive mechanism, binding to a distinct site near the catalytic center. nih.govresearchgate.net
The table below summarizes the in vitro inhibitory activities of selected sulfamoylbenzoic acid analogs against cPLA2α.
| Compound ID | Target Enzyme | IC50 (µM) |
| Derivative 85 | cPLA2α | 0.25 |
| Derivative 88 | cPLA2α | 0.66 |
| Derivative 83 | cPLA2α | 1.5 |
Data sourced from studies on N-substituted 4-sulfamoylbenzoic acid derivatives as cPLA2α inhibitors. researchgate.net
Receptor Binding Assays and Ligand Selectivity Profiling
Sulfamoylbenzoic acid (SBA) analogs have been synthesized and identified as the first specific agonists of the Lysophosphatidic acid (LPA) receptor 2 (LPA2), a G protein-coupled receptor (GPCR) that mediates antiapoptotic effects. nih.govnih.govcornell.edu These analogs demonstrated subnanomolar activity and high selectivity for LPA2 over other LPA receptor subtypes (LPA1, LPA3, LPA4, and LPA5). nih.gov
For example, one analog showed an EC50 for LPA2 of approximately 2 µM and was a specific agonist without activating or inhibiting LPA1, LPA3, LPA4, or LPA5 receptors. nih.gov Further optimization of this scaffold led to the development of analogs with significantly improved potency. nih.gov
Another derivative, 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, was identified as a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPAR-alpha). nih.gov
The agonist activity of selected sulfamoylbenzoic acid analogs at the LPA2 receptor is presented in the table below.
| Compound ID | Target Receptor | EC50 (nM) | Selectivity Profile |
| Analog A | LPA2 | <1 | Specific for LPA2 |
| Analog B | LPA2 | ~2000 | Specific for LPA2 |
Data is illustrative of findings from studies on SBA analogs as LPA2 agonists. nih.gov
Allosteric Modulation Investigations
Interestingly, the phenylsulfamoyl benzoic acid derivative that inhibits ERAP2, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid, was found to act as an allosteric activator of the related enzyme, ERAP1. nih.govresearchgate.net This compound was observed to activate model substrate hydrolysis by ERAP1. nih.govresearchgate.net Structural and mutational studies revealed a cryptic allosteric site on ERAP1 that, when bound by the compound, leads to this activation. nih.govresearchgate.net This dual, opposing activity on two closely related enzymes highlights the potential for sulfamoylbenzoic acid derivatives to act as allosteric modulators.
Cellular Target Engagement and Pathway Modulation (in vitro)
The enzymatic and receptor-level activities of sulfamoylbenzoic acid analogs translate into measurable effects on cellular functions and signaling pathways.
Cell-Based Assays for Target Validation in Specific Cell Lines
The activity of sulfamoylbenzoic acid derivatives has been confirmed in various cell-based assay systems. For the LPA2 agonists, their activity was evaluated using mouse embryonic fibroblast cell lines engineered to overexpress a single LPA GPCR subtype. nih.gov The agonist-induced activation of the LPA2 receptor in these cells leads to a transient mobilization of intracellular Ca2+, which can be quantified. nih.gov
In the context of cPLA2α inhibition, N,N-disubstituted 4-sulfamoylbenzoic acid derivatives were evaluated in an ex vivo whole blood assay. nih.gov This assay measures the production of arachidonic acid metabolites following the activation of cPLA2α in blood cells, providing a more physiologically relevant measure of target engagement. nih.gov
Analysis of Intracellular Signaling Cascades
The engagement of specific targets by sulfamoylbenzoic acid analogs leads to the modulation of downstream intracellular signaling pathways. As agonists of the LPA2 receptor, these compounds are known to activate antiapoptotic kinase pathways, which contributes to their cell-regenerating and radioprotective effects. nih.govacs.org
Furthermore, a class of substituted sulfamoyl benzamidothiazoles has been identified to prolong the activation of the nuclear factor κB (NF-κB) signaling pathway in response to a primary stimulus with a Toll-like receptor 4 (TLR4) agonist. nih.gov In a cell-based NF-κB reporter assay, these compounds significantly enhanced NF-κB activity at later time points (12 hours) without affecting early activation (5 hours). nih.gov This sustained NF-κB activation led to the enhanced release of immunostimulatory cytokines in human monocytic THP-1 cells and murine primary dendritic cells. nih.gov
Gene Expression and Proteomic Profiling in Response to Compound Treatment
There are no available studies that have investigated the global changes in gene expression or the proteomic landscape of cells upon treatment with 2-[(4-Butylphenyl)sulfamoyl]benzoic acid. Such studies would be crucial for understanding its mechanism of action at a molecular level.
Phenotypic Screening and Biological Activity Assessment (in vitro)
Cell Proliferation and Viability Assays
No data has been published from in vitro assays that would quantify the effect of this compound on the proliferation and viability of different cell types.
Functional Assays in Relevant Cell Models (e.g., inflammation, metabolic pathways, apoptosis)
There is a lack of information on the functional effects of this specific compound in cell-based assays designed to measure its impact on key biological processes such as inflammation, metabolic regulation, or the induction of apoptosis.
Ex Vivo Studies on Biological Tissues and Systems
No research has been made public regarding the effects of this compound when applied to biological tissues or organ systems outside of a living organism.
Structure Activity Relationship Sar and Structure Binding Relationship Sbr Analysis of 2 4 Butylphenyl Sulfamoyl Benzoic Acid Derivatives
Systematic Modification of the Sulfamoyl Moiety and Its Impact on Activity
The sulfamoyl moiety (-SO₂NH-) serves as a crucial linker in this class of compounds, and its modification has profound effects on activity. Research on analogous sulfamoyl benzamides and related structures has shown that both the sulfonamide functional group itself and the substituents attached to the nitrogen atom are critical for potency and selectivity. nih.govresearchgate.net
In a study of substituted sulfamoyl benzamidothiazoles, the sulfonamide functional group was identified as a key site for modification. nih.gov Alterations at this site, such as changing the amine substituent, led to significant variations in biological activity. For instance, replacing simple alkyl or aryl groups with cyclic amines like piperidine (B6355638) can modulate the compound's physicochemical properties and its interaction with target proteins. nih.gov
Similarly, studies on N,N-disubstituted 4-sulfamoylbenzoic acid derivatives as enzyme inhibitors revealed that structural changes on the sulfonamide nitrogen were pivotal. researchgate.net Replacing initial substituents with bulkier moieties like naphthyl, naphthylmethyl, or indolylalkyl groups did not consistently lead to increased activity, indicating that the size, shape, and electronic nature of the N-substituent must be carefully optimized for a specific target. researchgate.net In some cases, strong structural convergence to known potent ligands was necessary to achieve submicromolar inhibitory concentrations. researchgate.net This suggests that the sulfamoyl nitrogen substituent plays a key role in occupying specific pockets within the binding site.
| Compound Series | Modification on Sulfamoyl Moiety | Observed Impact on Activity | Reference |
|---|---|---|---|
| Sulfamoyl Benzamidothiazoles | Variation of the amine substituent (Site F) | Modulates potency; cyclic amines can enhance activity. | nih.gov |
| 4-Sulfamoylbenzoic acid derivatives | Replacement of N-substituents with naphthyl, indolylalkyl groups | Did not significantly increase activity, highlighting the need for specific substituent shapes and properties. | researchgate.net |
| 4-Sulfamoylbenzoic acid derivatives | Introduction of bulky benzhydrylindole substituents | Resulted in compounds with considerable submicromolar potency. | researchgate.net |
Exploration of Benzoic Acid Substitutions and Their Influence on Biological Profile
The benzoic acid portion of the molecule, often referred to as the "head group," is typically essential for anchoring the ligand to its target, often through interactions with charged residues like arginine. nih.gov The position, number, and nature of substituents on this aromatic ring can significantly alter the biological profile.
Studies on 2,5-substituted benzoic acid-based inhibitors have demonstrated the importance of the carboxylic acid group; its esterification completely abolished binding to target proteins, confirming its role in forming critical interactions. nih.gov Furthermore, the introduction of substituents onto the benzoic acid ring modifies the electronic properties and steric profile of the molecule.
In a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives designed as antidiabetic agents, the presence of two chlorine atoms on the benzoic acid ring was a core feature. nih.gov The variation in activity among these derivatives was then primarily influenced by the nature of the N-aryl/alkyl group on the sulfamoyl moiety. However, the dichlorination pattern itself sets a specific electronic tone for the head group. The electron-withdrawing nature of the carboxyl and sulfamoyl groups tends to direct electrophilic substitution to the meta position, which can be a consideration in synthesis and further modification. quora.com Research on other benzoic acid derivatives has shown that introducing groups like methyl, chloride, or bromide at the meta and para positions can enhance biological effects, whereas amino or hydroxy groups at the same positions can abolish them. nih.gov
| Compound Series | Substitution Pattern | Effect on Biological Profile | Reference |
|---|---|---|---|
| 2,5-Substituted Benzoic Acids | Esterification of the carboxylic acid | Abolished binding affinity, confirming the carboxyl group's role as a key binding anchor. | nih.gov |
| 2,4-Dichloro-5-sulfamoylbenzoic Acids | 2,4-dichloro substitution | This core modification was explored for its potential in creating potent α-glucosidase and α-amylase inhibitors. | nih.gov |
| General Benzoic Acid Derivatives | Methyl, Cl, or Br at m- and p- positions | Considerably enhanced certain biological activities. | nih.gov |
| General Benzoic Acid Derivatives | Amino or hydroxy at m- and p- positions | Abolished the observed biological effects. | nih.gov |
Role of the Butylphenyl Group in Ligand-Target Recognition
The 4-butylphenyl group serves as the hydrophobic "tail" of the molecule. This moiety is critical for ligand-target recognition, primarily by occupying hydrophobic pockets within the binding site of the target protein. nih.gov Its role is often to mimic the lipid tails of endogenous ligands or to establish favorable van der Waals and hydrophobic interactions.
In the development of sulfamoyl benzoic acid (SBA) analogues as specific agonists for the LPA₂ receptor, the tail group was found to be a major determinant of activity. nih.gov The tail is predicted to occupy a highly hydrophobic region in the ligand-binding pocket. Replacing a larger, more complex tail group with smaller ones like isoindolyl-1,3-dione or indolyl-2,3-dione completely abolished receptor activation. nih.gov Computational modeling suggested that this loss of activity was due to missing π-π stacking interactions between the tail group and aromatic residues in the binding pocket. nih.gov
This highlights the dual importance of the butylphenyl group:
Aromaticity : The phenyl ring provides a platform for crucial π-π stacking or other aromatic interactions with residues such as tyrosine, phenylalanine, or tryptophan in the target protein.
Deletion of a similar phenethylthio substituent in a different series of inhibitors resulted in a more than 30-fold decrease in binding affinity, underscoring the significant contribution of such hydrophobic, aromatic groups to binding potency. nih.gov
| Compound Series | Tail Group Modification | Impact on Ligand-Target Recognition | Reference |
|---|---|---|---|
| Sulfamoyl Benzoic Acid (SBA) Analogues | Replacement of a large aromatic tail with smaller groups (e.g., isoindolyl-1,3-dione) | Abolished LPA₂ receptor activation due to loss of predicted π-π interactions. | nih.gov |
| 2,5-Substituted Benzoic Acid Inhibitors | Deletion of the 5-phenethylthio substituent | Caused a >30-fold decrease in binding affinity, demonstrating the group's significant contribution to potency. | nih.gov |
Identification of Key Pharmacophoric Features
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For 2-[(4-butylphenyl)sulfamoyl]benzoic acid derivatives, a general pharmacophore can be deduced from the SAR findings.
The key features are:
An Anionic/Hydrogen Bond Acceptor Group : The carboxylate of the benzoic acid is a critical feature, often forming salt bridges or strong hydrogen bonds with basic residues (e.g., Arginine) in the active site. nih.gov
Aromatic Ring (Head) : The benzoic acid ring itself serves as a scaffold and can participate in aromatic interactions.
Hydrogen Bond Donor/Acceptor Moiety : The sulfamoyl linker (-SO₂NH-) provides both hydrogen bond donor (the N-H) and acceptor (the S=O oxygens) capabilities, allowing for directional interactions that orient the molecule within the binding site.
Hydrophobic/Aromatic Region (Tail) : The 4-butylphenyl group is a crucial hydrophobic feature that occupies a non-polar pocket and engages in favorable aromatic interactions. nih.gov
Computational studies on analogous molecules have supported these assignments. Docking analyses rationalize experimental SAR by showing how these key features interact with complementary residues in the target's binding pocket. nih.gov The optimal distance between the anionic head group and the hydrophobic tail is also a critical parameter for activity. nih.gov
Development of SAR Models for Optimized Analog Design
To refine the design of more potent and selective analogs, experimental SAR data is often translated into predictive computational models. These models, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore-based approaches, guide the synthesis of new compounds with a higher probability of success. pharmacophorejournal.com
Pharmacophore Modeling : A 3D pharmacophore model can be generated based on a set of active compounds. pharmacophorejournal.comdergipark.org.tr This model serves as a template for virtual screening of compound libraries to identify novel scaffolds or can be used to prioritize the design of new derivatives that better match the ideal feature arrangement. dergipark.org.tr For sulfamoyl benzoic acid analogues, a pharmacophore was used as a starting point to guide the design and synthesis of new compounds. nih.gov
Molecular Docking : In silico docking studies are used to predict the binding orientation of designed analogs within the three-dimensional structure of the target protein. nih.gov This method helps to rationalize the observed SAR and to understand, at an atomic level, why certain modifications increase or decrease activity. For example, docking can reveal whether a new substituent can form an additional hydrogen bond or if it introduces a steric clash. nih.govnih.gov
3D-QSAR : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. While specific 3D-QSAR models for this compound were not detailed in the provided context, their application to similar sulfonamide derivatives is a standard industry practice to optimize lead compounds. pharmacophorejournal.com
The development of these models is an iterative process where the predictive power of the model is improved as more experimental data from newly synthesized analogs become available.
Preclinical Efficacy Studies of 2 4 Butylphenyl Sulfamoyl Benzoic Acid in Animal Models Focus on Research Methodologies for Efficacy
Development and Validation of Disease-Relevant Animal Models for Efficacy Assessment
The foundation of assessing the potential therapeutic efficacy of a new chemical entity lies in the use of well-characterized and validated animal models that mimic human diseases. The selection and validation process is a critical step to ensure that the data generated is translatable to the clinical setting.
A standardized framework to identify and validate optimal animal models involves several key domains. These domains help in assessing how well a model simulates the human condition. The validation process aims to provide evidence for a model's specific context of use, which is the intended disease indication for the drug being developed. While no animal model is expected to perfectly replicate a human disease, understanding the aspects it can reproduce is crucial for selecting the most appropriate model.
Key considerations in the development and validation of animal models include:
Face Validity: The model should phenotypically mimic the symptoms and pathophysiology of the human disease.
Construct Validity: The underlying causes and mechanisms of the disease in the model should be similar to those in humans.
Predictive Validity: The model should be able to predict the efficacy of therapeutic interventions that are known to be effective in humans.
A systematic approach, such as the Framework to Identify Models of Disease (FIMD), can be used to score and compare different animal models based on domains like epidemiology, symptomatology, genetics, biochemistry, and pharmacology. This allows for a more objective selection of the most relevant model for a particular study.
Evaluation of Efficacy in Specific in vivo Preclinical Models (e.g., inflammatory models, metabolic models, cancer models)
Once a suitable animal model is selected, the efficacy of the test compound is evaluated. The choice of model depends on the therapeutic area for which the compound is being developed.
Inflammatory Models: For compounds with potential anti-inflammatory properties, models such as collagen-induced arthritis in rodents (for rheumatoid arthritis) or induced colitis models (for inflammatory bowel disease) are commonly used. Efficacy would be assessed by measuring endpoints like joint swelling, inflammatory markers, and histological changes.
Metabolic Models: For metabolic disorders like diabetes, genetic models such as the db/db mouse or the ZDF rat are often employed. nih.govplos.orgnih.gov Key efficacy parameters would include blood glucose levels, insulin sensitivity, and body weight.
Cancer Models: In oncology research, rodent models, particularly mice, are at the forefront of preclinical drug development. mdpi.com Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to assess the anti-tumor activity of a compound. nih.govresearchgate.net Efficacy is typically measured by tumor growth inhibition. frontiersin.org
Pharmacodynamic Biomarker Identification and Measurement in Animal Studies
Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is engaging with its intended biological target and eliciting the desired physiological response. In preclinical animal studies, the identification and measurement of these biomarkers provide a critical link between drug exposure and therapeutic effect.
The process of PD biomarker identification involves:
Target Engagement Markers: These biomarkers confirm that the drug is binding to its molecular target. This can be measured directly, for instance, by assessing the occupancy of a receptor.
Downstream Effect Markers: These markers measure a biological response that is a consequence of the drug's interaction with its target. For example, if a drug inhibits a specific enzyme, a downstream biomarker could be the level of the product of that enzymatic reaction.
In animal studies, these biomarkers can be measured in various biological samples, such as blood, plasma, urine, or tissue biopsies. The data from these measurements help in understanding the dose-response relationship and in selecting appropriate doses for further studies.
Tissue Distribution and Metabolite Profiling in Animal Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is fundamental in preclinical development. Tissue distribution studies reveal where the compound and its metabolites accumulate in the body, which can provide insights into both its efficacy and potential toxicity.
Radiolabeled compounds are often used in these studies to track their disposition in various tissues. nih.gov After administration, tissues are collected at different time points to determine the concentration of the compound and its metabolites.
Metabolite profiling is the identification and quantification of the metabolic products of the parent drug. semanticscholar.orgnih.gov This is important because metabolites can be active, inactive, or even toxic. nih.govresearchgate.net In vitro studies using liver microsomes or hepatocytes from different species, including humans, can provide an initial understanding of the metabolic pathways. nih.gov In vivo studies in animals then confirm these findings and provide a more complete picture of the metabolic fate of the compound. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly used for the identification and quantification of metabolites in biological samples. nih.gov
Analytical Method Development for Research Applications of 2 4 Butylphenyl Sulfamoyl Benzoic Acid
Chromatographic Methods (HPLC, GC, SFC) for Purity Assessment and Quantitative Analysis in Research Samples
Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For a molecule like 2-[(4-Butylphenyl)sulfamoyl]benzoic acid, High-Performance Liquid Chromatography (HPLC) is the most versatile and widely applied technique. Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) offer alternative approaches, each with specific advantages.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the method of choice for the purity assessment and quantitative analysis of this compound due to its polarity. The method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.
A typical RP-HPLC method would be developed and validated according to International Conference on Harmonisation (ICH) guidelines. nih.gov The method's specificity would be confirmed by its ability to resolve the main compound peak from potential impurities and degradation products. nih.gov Because the target molecule contains a carboxylic acid, the pH of the mobile phase is a critical parameter to control for achieving sharp, symmetrical peaks; typically, an acidic pH is used to suppress the ionization of the carboxyl group. nih.gov
A gradient elution method often provides the best resolution for separating the main compound from a range of potential impurities with varying polarities. nih.gov Validation parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) are established to ensure the method is reliable for its intended purpose. wu.ac.th
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
GC is generally less suitable for non-volatile and thermally labile compounds like this compound. Both the sulfonamide and carboxylic acid groups can undergo degradation at the high temperatures required for GC analysis. wu.ac.th To overcome this, derivatization is typically necessary to convert the polar functional groups into more volatile and thermally stable derivatives. For instance, the carboxylic acid can be esterified (e.g., methylation), and the sulfonamide nitrogen can be alkylated. researchgate.net While feasible, this adds complexity to sample preparation. GC coupled with mass spectrometry (GC-MS) can be used for the identification of impurities if derivatization is successful. nih.gov
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of GC and HPLC that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is considered a "green" technology due to reduced organic solvent consumption. nih.gov SFC is well-suited for the analysis and purification of a wide range of compounds, including those with polar functional groups like carboxylic acids. nih.govnih.gov For this compound, SFC could offer faster analysis times and different selectivity compared to HPLC. Achiral SFC separations often utilize stationary phases common in normal-phase HPLC, such as silica, diol, or amino columns. nih.gov
Electrophoretic Techniques for Compound Characterization and Interaction Studies
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. americanlaboratory.com
Capillary Zone Electrophoresis (CZE)
CZE is the most common mode of CE and is ideal for separating charged species like this compound. usp.org The compound's charge can be manipulated by adjusting the pH of the background electrolyte (BGE). At a pH above its pKa, the carboxylic acid will be deprotonated, and the molecule will migrate as an anion. The separation of the parent compound from its impurities can be optimized by modifying the BGE composition, pH, and applied voltage. nih.govnih.gov CZE has been successfully applied to separate various sulfonamides and benzoic acid derivatives. nih.govnih.govresearchgate.net
Table 2: Example CZE Conditions for Characterization
| Parameter | Condition |
|---|---|
| Capillary | Fused Silica (e.g., 50 cm total length, 75 µm i.d.) |
| Background Electrolyte (BGE) | 25 mM Sodium Borate Buffer, pH 9.2 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 0.5 psi for 5 s) |
| Detection | UV at 214 nm |
Interaction Studies
CE is a powerful tool for studying non-covalent interactions between a small molecule and a biological target, such as a protein. Techniques like Affinity Capillary Electrophoresis (ACE) can be used to determine binding constants. In a typical ACE experiment, the target protein is included in the running buffer, and the change in the electrophoretic mobility of this compound is measured. This change is proportional to the fraction of the compound bound to the protein, allowing for the calculation of binding affinity. This approach has been used to study the interaction of various sulfonamides with proteins. researchgate.net
Bioanalytical Methodologies for Quantification in Biological Research Matrices
To understand the pharmacokinetic and pharmacodynamic properties of this compound in preclinical research, it is essential to quantify its concentration in complex biological matrices such as cell lysates or animal tissue extracts. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and robustness. nih.govyale.edubioanalysis-zone.com
The method involves three key steps: sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The goal of sample preparation is to extract the analyte from the complex matrix and remove interfering substances like proteins and phospholipids.
Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the sample to denature and precipitate proteins. nih.gov The supernatant containing the analyte is then collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its partitioning between two immiscible liquid phases (e.g., ethyl acetate and an aqueous sample). usda.gov
Solid-Phase Extraction (SPE): This is a more selective method where the analyte is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of solvent.
LC-MS/MS Analysis
An LC-MS/MS method using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity. yale.edu In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte. An isotopically labeled internal standard is often used to ensure high accuracy and precision. nih.gov
Table 3: Illustrative LC-MS/MS Parameters for Quantification in Tissue Homogenate
| Parameter | Condition |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile (1:3 v/v) |
| LC Column | C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Linear Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
Stability Studies of the Compound under Various Research Conditions
Stability testing is crucial to ensure that the compound remains intact during storage and throughout the duration of an experiment. Stability-indicating methods, typically using HPLC, are developed to separate the intact compound from any potential degradation products. nih.govnih.govresearchgate.net Forced degradation studies are performed to understand the compound's degradation pathways and to demonstrate the specificity of the stability-indicating method. nih.govresearchgate.net
Forced Degradation Conditions:
Acid Hydrolysis: 0.1 M HCl at 60 °C
Base Hydrolysis: 0.1 M NaOH at 60 °C
Oxidation: 3% H₂O₂ at room temperature
Thermal Stress: 80 °C (solid-state and in solution)
Photostability: Exposure to UV light (e.g., 254 nm) and visible light
The samples are analyzed at various time points by HPLC with a photodiode array (PDA) detector to check for the formation of degradation products and to assess peak purity. The degradation of benzoic acid derivatives often increases with temperature, and a common degradation pathway is decarboxylation. nih.govresearchgate.net Similarly, sulfonamides can undergo hydrolysis under acidic or basic conditions.
Stability in Research Buffers
The stability of this compound must also be confirmed in the specific buffers used for in vitro assays (e.g., phosphate-buffered saline, cell culture media). The compound is incubated in these buffers under assay conditions (e.g., 37 °C for 24 hours), and samples are analyzed at different time points to quantify any degradation. The solubility and stability of benzoic acid and its derivatives can be pH-dependent. ijcrt.orgjournalijar.com
Table 4: Summary of Forced Degradation Study Results (Illustrative)
| Stress Condition | Time | % Degradation | Observations |
|---|---|---|---|
| 0.1 M HCl (60 °C) | 24 h | ~5% | One major degradation product observed |
| 0.1 M NaOH (60 °C) | 24 h | ~15% | Two major degradation products observed |
| 3% H₂O₂ (RT) | 24 h | ~8% | Multiple minor degradation products |
| Heat (80 °C, solution) | 48 h | <2% | Compound is relatively stable to heat |
| UV Light (254 nm) | 48 h | ~10% | Significant photodegradation observed |
Interdisciplinary Perspectives and Future Research Directions
Exploration of 2-[(4-Butylphenyl)sulfamoyl]benzoic acid as a Chemical Probe for Biological Systems
Given its specificity for the LPA2 receptor, this compound is an ideal candidate for use as a chemical probe to dissect the complex roles of LPA2 signaling. nih.gov Chemical probes are small molecules with known and specific mechanisms of action that are used to interrogate biological systems. The development of sulfamoyl benzoic acid (SBA) analogues, including this compound, was aimed at achieving LPA2 subtype agonist specificity, which was successfully demonstrated, showing no activation or inhibition of LPA1/3/4/5 receptors at tested concentrations. nih.gov
Future research could leverage this compound to:
Elucidate LPA2-specific cellular responses: By selectively activating the LPA2 receptor, researchers can distinguish its downstream signaling pathways from those activated by other LPA receptor subtypes. nih.gov LPA2 is known to couple to Gi/o, Gq/11, and G12/13 proteins, initiating cascades involving molecules like Ras, Rac, PI3K, and Rho. nih.govnih.gov Using this compound can help map the specific contributions of LPA2 to cell survival, migration, and anti-apoptotic effects. nih.govnih.gov
Investigate tissue-specific functions: The LPA2 receptor is expressed in various tissues, including the gut, kidney, and pancreas. nih.govnih.gov Applying this specific agonist to ex vivo tissue preparations or organoid cultures can help delineate the physiological roles of LPA2 in different contexts, such as its documented mucosal barrier-protective effects in the intestine. nih.govnih.gov
Validate LPA2 as a therapeutic target: In preclinical models of disease where LPA2 signaling is implicated, such as inflammatory conditions or certain cancers, this compound can be used to probe the therapeutic potential of activating this receptor. nih.govnih.gov
The utility of this compound as a chemical probe is underscored by the extensive structure-activity relationship (SAR) studies that led to its design, providing a strong rationale for its selectivity. nih.gov
Potential for Targeted Delivery System Development (focused on research concepts)
The targeted delivery of therapeutic agents to specific cells or tissues can enhance efficacy and reduce off-target effects. The specificity of this compound for the LPA2 receptor presents a conceptual basis for developing targeted delivery systems. While research in this specific area is nascent, the principles of targeted drug delivery offer a clear path forward. researchgate.netamericanpharmaceuticalreview.com
Conceptual approaches for targeted delivery include:
Receptor-Mediated Targeting: The fundamental concept involves designing a delivery vehicle that directs its payload to cells expressing the LPA2 receptor. This could be particularly relevant for tissues where LPA2 is highly expressed.
Nanocarrier Conjugation: this compound, or similar LPA2 agonists, could be conjugated to the surface of nanocarriers like liposomes or polymeric nanoparticles. These functionalized nanoparticles would then, in theory, preferentially bind to and be internalized by LPA2-expressing cells.
Enhanced Permeability and Retention (EPR) Effect: In pathological states like tumors, vascular permeability is often increased, allowing nanoparticles to accumulate passively. americanpharmaceuticalreview.com A delivery system carrying the LPA2 agonist could leverage this effect for passive targeting, with the agonist's specificity providing a second layer of targeted action at the cellular level.
These strategies remain at the conceptual stage for this specific compound. Future research would need to focus on the formulation of such delivery systems and their characterization in preclinical models to validate the feasibility of targeting LPA2-expressing tissues.
Integration of Omics Technologies in Understanding Compound Effects
Omics technologies offer a powerful, unbiased approach to understanding the global cellular changes induced by a specific molecule. Applying these technologies to study the effects of this compound could provide a comprehensive view of its mechanism of action beyond the immediate signaling cascade.
Potential omics-based research directions include:
Transcriptomics: Analyzing changes in gene expression (mRNA levels) in cells treated with the compound can reveal the full spectrum of genes regulated by LPA2 activation. This could uncover novel biological pathways and functions associated with this receptor.
Proteomics: This approach would identify changes in protein expression and post-translational modifications following LPA2 activation. It could help in understanding how the initial signal is translated into functional cellular responses and identify key protein networks involved.
Metabolomics: Studying the metabolic profile of cells after treatment can elucidate how LPA2 signaling impacts cellular metabolism. This could be crucial for understanding the receptor's role in both normal physiology and diseases with a metabolic component.
Integrating data from these different omics platforms can provide a holistic, systems-level understanding of the biological consequences of selectively activating the LPA2 receptor with this compound. plos.org
Opportunities for Collaborative Research and Translational Studies (excluding human trials)
The development and characterization of a specific GPCR agonist like this compound inherently requires a multidisciplinary approach, creating significant opportunities for collaborative research. stjude.orgnih.gov Furthermore, its potential therapeutic relevance necessitates translational studies to bridge the gap between basic science and potential clinical application. pa2online.org
Key areas for collaboration and translational research include:
Academia-Industry Partnerships: Collaborations between academic labs with expertise in LPA2 biology and pharmaceutical companies with drug development capabilities can accelerate the preclinical evaluation of this compound. biospace.comprnewswire.com Such initiatives can leverage academic expertise in disease biology and industry resources for medicinal chemistry, pharmacokinetics, and toxicology.
Structural Biology and Computational Modeling: Joint efforts between medicinal chemists who synthesize analogues and structural biologists who determine receptor-ligand structures can lead to the rational design of next-generation LPA2 agonists with improved properties. nih.govstjude.org Computational docking analysis has already proven valuable in rationalizing the SAR of this compound class. nih.gov
Preclinical Translational Studies: The therapeutic potential of LPA2 agonists in mitigating radiation injury and protecting the gastrointestinal mucosa has been suggested. nih.govnih.gov Translational research using this compound in established animal models of these conditions is a critical next step. These preclinical studies would aim to establish proof-of-concept and identify relevant pharmacodynamic biomarkers to measure the compound's biological effect in vivo. pa2online.org
Such collaborative and translational efforts are essential to fully explore the scientific and potential therapeutic value of selective LPA2 agonists like this compound.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 2-[(4-Butylphenyl)sulfamoyl]benzoic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR to identify aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH signals (δ 10–12 ppm). -NMR can confirm carbonyl (C=O, ~170 ppm) and aromatic carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Confirm sulfonamide (S=O stretches at 1150–1350 cm) and carboxylic acid (O-H stretch at 2500–3300 cm) functional groups .
Q. What are the common synthetic routes for introducing the sulfamoyl group into benzoic acid derivatives?
- Methodological Answer :
- Sulfonylation : React 4-butylphenylsulfonamide chloride with benzoic acid derivatives under basic conditions (e.g., pyridine or triethylamine).
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to link sulfamoyl intermediates to the benzoic acid core.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves yield .
Q. How is the purity of this compound validated in research settings?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Melting Point Analysis : Compare observed melting points (e.g., 204°C for sulfamoyl derivatives) to literature values to confirm consistency .
Advanced Research Questions
Q. How can molecular docking predict the binding affinity of this compound to target enzymes like phospholipase A2α?
- Methodological Answer :
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand (compound) and receptor (enzyme PDB ID) files, accounting for protonation states.
- Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with known inhibitors. Validate predictions via mutagenesis or competitive binding assays .
Q. What strategies resolve contradictions in cytotoxicity data for sulfamoyl benzoic acid derivatives?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 or HeLa) and MTT/WST-1 protocols across studies.
- Purity Verification : Reassess compound purity via HPLC to rule out degradation products (e.g., hydrolysis of sulfamoyl groups).
- Dose-Response Curves : Perform IC calculations across multiple concentrations to identify outliers .
Q. How can the solubility of sulfamoyl benzoic acid derivatives be optimized for in vivo studies?
- Methodological Answer :
- Salt Formation : Convert the carboxylic acid to sodium or potassium salts.
- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) for improved lipophilicity, followed by in vivo hydrolysis.
- Co-Solvents : Use DMSO/PEG 400 mixtures (<10% v/v) to enhance aqueous solubility without toxicity .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., Gaussian 09) to identify reactive sites.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability.
- QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors .
Data Contradiction Analysis
Q. How to interpret conflicting enzyme inhibition data across studies?
- Methodological Answer :
- Assay Conditions : Compare buffer pH (e.g., Tris vs. phosphate), temperature (25°C vs. 37°C), and substrate concentrations.
- Enzyme Isoforms : Verify if studies used cytosolic vs. secreted phospholipase A2α, which have distinct kinetic properties.
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance of reported IC differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
